2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Overview
Description
“2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” is a chemical compound. It has been found that this compound could synthesize a novel fluorescent matrix, a hybrid (CzR) of carbazole, i.e., 2-hydroxycarbazole and rhodamine according to acid-promoted Friedel-Crafts acylation procedure with 2-hydroxycarbazole .
Synthesis Analysis
The synthesis of “2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” involves several steps. One method involves the use of 3-n, n-diethylaminophenol and phthalic anhydride, heated and stirred, warming up to 115 DEG C. After material solidification, toluene is added dropwise to scatter the material, and then the reaction proceeds .Molecular Structure Analysis
The molecular formula of “2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” is C24H31NO4 . The molecular weight is 397.51 .Chemical Reactions Analysis
“2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” can participate in various chemical reactions. For instance, it can synthesize a novel fluorescent matrix, a hybrid (CzR) of carbazole, i.e., 2-hydroxycarbazole and rhodamine according to acid-promoted Friedel-Crafts acylation procedure with 2-hydroxycarbazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid” include its molecular formula C24H31NO4 and molecular weight 397.51 . It appears as a nearly white fine-grained powder .Scientific Research Applications
Manufacturing of UV Filters
This compound is used in the manufacturing of UV filters . These filters are added to sunscreen or cosmetic compositions to protect the human skin from harmful UV radiation . The UV filters can be either organic or inorganic, particulate or non-particulate compounds, all of which have a high absorption efficacy in the UV-light range .
Skin Protection
The compound is used in skin protection products . Long time exposure to UV-A and UV-B light can cause phototoxic and photoallergenic reactions on the skin and can accelerate skin aging . To protect the human skin from these effects, various sun protecting UV filters exist, including UV-A filter, UV-B filter, and broadband filters .
Sunscreen Products
It is used in sunscreen products . These products contain UV filters that protect the skin from harmful UV radiation . The compound “2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid” is one of the ingredients used in these filters .
Cosmetic Compositions
The compound is also used in cosmetic compositions . These compositions often contain UV filters to protect the skin from harmful UV radiation . The compound “2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid” is one of the ingredients used in these filters .
Analytical Applications
The compound has potential use in several analytical applications . However, the specific details of these applications are not provided .
Pharma Release Testing
The compound can be used in pharma release testing . This involves testing the release of a pharmaceutical product to ensure its quality and safety .
Safety And Hazards
properties
IUPAC Name |
2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHSJHVOYVIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068811 | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid | |
CAS RN |
52830-65-6 | |
Record name | 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52830-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052830656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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